molecular formula C9H17ClN2O2 B2405667 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2248317-99-7

2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B2405667
CAS No.: 2248317-99-7
M. Wt: 220.7
InChI Key: IEQJRNNRXLIBHL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxa-4,8-diazaspiro[45]decan-3-one;hydrochloride is a synthetic compound with the molecular formula C9H16N2O2·HCl It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused with a diazaspirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phosgene to form a chloroformate intermediate, which then reacts with a diamine to yield the spirocyclic product. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or recrystallization to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride
  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

Uniqueness

2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQJRNNRXLIBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2(O1)CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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